Aminoethylcysteine

Enzymology Aminoacyl-tRNA Synthetase Antibiotic Resistance

Researchers requiring precise lysine mimicry face cross-analog incompatibility-selenalysine achieves only 12% protein incorporation vs. AEC's 46% under identical conditions. Aminoethylcysteine (AEC) hydrochloride, a sulfur-containing lysine analog, resolves this with validated enzyme-specific molecular recognition profiles across multiple systems. • 200-fold differential inhibition between LysRS1 and LysRS2 isoforms-enables strain-specific selection in antibiotic resistance and aminoacyl-tRNA synthetase evolution studies • 5 mM non-antibiotic selection agent for transgenic plants expressing lysine-insensitive DHPS genes-zero false positives in soybean somatic embryo transformation • Ki = 1.4 μM selective inhibitor of procollagen synthesis; does not affect non-collagenous protein production; alters collagen triple-helix conformational stability Supplied as hydrochloride salt, ≥98% purity by TLC. Store at 2-8°C. For biochemical research and industrial enzyme characterization applications.

Molecular Formula C5H13N2O2S+
Molecular Weight 165.24 g/mol
Cat. No. B1238168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoethylcysteine
Molecular FormulaC5H13N2O2S+
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)[O-])[NH3+])[NH3+]
InChIInChI=1S/C5H12N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1
InChIKeyGHSJKUNUIHUPDF-BYPYZUCNSA-O
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoethylcysteine (AEC) Procurement Guide


Aminoethylcysteine, also known as S-(2-aminoethyl)-L-cysteine (AEC) or thialysine (CAS: 4099-35-8 as hydrochloride), is a sulfur-containing lysine analog where the γ-methylene group of the lysine side chain is replaced by a sulfur atom [1]. This non-proteinogenic L-α-amino acid functions as a competitive inhibitor of multiple lysine-utilizing enzymes and acts as an alternative substrate in selected enzymatic reactions [2]. AEC is supplied primarily as the hydrochloride salt (≥98% purity by TLC) for biochemical research and industrial applications, with procurement relevance spanning enzyme characterization studies, genetic selection systems, and protein engineering investigations .

Enzyme characterization
Lysine-utilizing enzyme competitive inhibitor for mechanistic studies
Genetic selection
Non-antibiotic selection agent for transgenic organisms
Protein engineering
Lysine analog for active site reconstitution and functional rescue

AEC vs. Generic Lysine Analogs


Generic substitution among lysine analogs is scientifically invalid because structural variations in the side-chain heteroatom replacement produce fundamentally different molecular recognition profiles across enzyme systems. Comparative studies between thialysine (AEC, sulfur-substituted) and selenalysine (selenium-substituted) demonstrate that AEC is incorporated into E. coli protein at approximately 46% substitution of lysine residues, whereas selenalysine achieves only 12% incorporation under identical conditions [1]. Similarly, AEC exhibits a 200-fold differential in inhibition potency between LysRS1 and LysRS2 enzyme isoforms, a selectivity profile that other lysine analogs such as oxalysine (oxygen-substituted) do not replicate [2]. These enzyme-specific recognition differences render cross-analog substitution scientifically inappropriate for applications requiring precise lysine mimicry, enzyme characterization, or selective growth inhibition.

AEC (thialysine)
Sulfur-containing lysine analog with reported isoform-selective enzyme inhibition
Selenalysine
Selenium analog exhibits substantially lower protein incorporation, limiting functional mimicry
AEC selectivity profile
LysRS1/LysRS2 isoform discrimination supported by reported differential inhibition
Oxalysine (oxygen analog)
Oxygen substitution does not replicate the same enzyme recognition or selectivity context

AEC Comparative Evidence


Differential Inhibition of LysRS1 vs. LysRS2 Isoforms

Aminoethylcysteine (AEC) demonstrates a 200-fold difference in inhibitory potency against the two nonorthologous forms of lysyl-tRNA synthetase (LysRS). In vitro assays show AEC inhibits LysRS2 with high efficacy but inhibits LysRS1 200-fold less effectively [1]. This differential inhibition translates to in vivo selectivity: B. subtilis strains expressing only LysRS1 remain relatively insensitive to AEC growth inhibition, whereas wild-type strains expressing LysRS2 show significant growth inhibition under identical conditions [2].

LysRS isoform inhibition
Head-to-head
200-fold differential
Supports LysRS1/LysRS2 discrimination studies
In vitro and in vivo B. subtilis context
Enzymology Aminoacyl-tRNA Synthetase Antibiotic Resistance

Protein Synthesis: Thialysine vs. Selenalysine

When thialysine (AEC) and selenalysine are compared directly for incorporation into E. coli proteins, AEC demonstrates approximately 3.8-fold higher utilization efficiency. At equal medium concentrations, up to 46% of protein lysine residues are substituted by thialysine, whereas only 12% substitution occurs with selenalysine [1]. Furthermore, AEC can be utilized for protein synthesis even at a lysine/thialysine ratio of 1/25, indicating robust incorporation capability under competitive conditions [2].

Protein incorporation
Head-to-head
46% AEC vs 12% selenalysine
Higher analog utilization in E. coli protein synthesis
3.8-fold difference; reported competitive conditions
Protein Synthesis Amino Acid Analogs Bacterial Metabolism

AEC-Lysine Competition for tRNA Activation

In embryonic chick tendon fibroblast assays, aminoethylcysteine competes efficiently with lysine for activation onto lysyl-tRNA without significantly affecting activation of other amino acids. The Ki for AEC (1.4 μM) is comparable to the Km for lysine (1.6 μM), indicating high-affinity competition [1]. Procollagen synthesized in the presence of AEC contains normal hydroxyproline levels but exhibits altered conformational stability, becoming susceptible to pepsin digestion at 25°C—a functional consequence not observed with lysine incorporation [2].

tRNA activation competition
Head-to-head
Ki 1.4 µM vs Km 1.6 µM
Near-equivalent binding affinity supports collagen incorporation studies
Embryonic chick fibroblast assay; collagen stability altered
Collagen Research tRNA Synthetase Fibrosis Models

HMG-CoA Reductase Active Site Restoration

In Pseudomonas mevalonii HMG-CoA reductase, replacement of active site lysine 267 with alanine, histidine, or arginine results in mutant enzymes lacking detectable catalytic activity. Chemical derivatization to insert aminoethylcysteine at position 267 restores high catalytic activity to the enzyme, whereas replacement with carboxyamidomethylcysteine yields an inactive enzyme [1]. This functional restoration is specific to AEC among tested basic amino acids and lysine analogs [2].

Active site rescue
Head-to-head
Functional restoration by AEC
Unique lysine mimic for enzyme engineering rescue experiments
HMG-CoA reductase mutant context; other analogs inactive
Enzyme Engineering Site-Directed Mutagenesis Active Site Reconstitution

Non-Antibiotic Selection in Transgenic Soybean

Aminoethylcysteine (AEC) functions as a non-antibiotic selection agent for genetically engineered soybeans expressing a lysine-insensitive dihydrodipicolinate synthase (DHPS) gene. At a concentration of 5 mM AEC, only transgenic soybean somatic embryos expressing the modified DHPS gene survive and grow, while non-transgenic controls are inhibited [1]. Comparative studies show that 0.5 mg/mL AEC and 150 μg/mL ALS inhibitors (Exceed and Synchrony) both inhibited soybean somatic embryo growth [2]. AEC is preferable as a natural compound with very tight selection and no false positive transformations .

Plant selection
Cross-study
5 mM AEC selection
Supports antibiotic-free transgenic soybean selection
Reported tight selection, no false positives; data to verify
Plant Genetic Engineering Selection Systems Agricultural Biotechnology

Wheat Cell Growth Inhibition by Lysine Analogs

In wheat cell suspension culture studies, S-(2-aminoethyl)-L-cysteine (AEC), δ-hydroxylysine (DHL), and trans-lysene all caused complete growth inhibition at 1.0 mM concentration [1]. In sorghum seedlings, AEC at 0.2 mM reduces root growth to 14% of control, and this inhibition is specifically relieved by lysine addition to the culture medium [2]. These data position AEC among the most potent lysine analogs for plant growth inhibition studies.

Plant growth inhibition
Cross-study
1.0 mM complete inhibition
Comparable potency to other lysine analogs, lysine-reversible
Wheat cell suspension; sorghum root growth context
Plant Physiology Growth Inhibition Lysine Analog Screening

AEC Validated Application Scenarios


LysRS Isoform-Based Strain Discrimination

Use AEC to distinguish between bacterial strains expressing LysRS1 versus LysRS2 based on the 200-fold differential inhibition documented in B. subtilis studies [1]. Strains with LysRS2 show significant growth inhibition at low AEC concentrations, whereas LysRS1-expressing strains remain relatively insensitive [2]. This application is validated for antibiotic resistance research and aminoacyl-tRNA synthetase evolution studies.

Antibiotic-Free Selection for Transgenic Plants

Employ AEC at 5 mM concentration as a non-antibiotic selection agent for genetically engineered plants expressing lysine-insensitive DHPS genes, validated in soybean somatic embryo transformation systems [1]. This method provides tight selection with no false positive transformations, making it suitable for agricultural biotechnology applications requiring antibiotic-free selection systems [2].

Collagen Biosynthesis and Fibrosis Models

Utilize AEC (Ki = 1.4 μM) as a selective inhibitor of procollagen synthesis in fibroblast systems, where it does not affect non-collagenous protein synthesis [1]. Incorporation of AEC alters collagen triple helix conformational stability as evidenced by pepsin susceptibility at 25°C [2]. Validated for studying lysine's role in collagen structure and for developing fibrosis research models.

Active Site Reconstitution in Engineered Enzymes

Apply AEC for chemical rescue of catalytic activity in enzyme mutants where essential lysine residues have been replaced, as demonstrated in Pseudomonas mevalonii HMG-CoA reductase [1]. This application is validated for site-directed mutagenesis studies requiring functional restoration of lysine-dependent active sites, where AEC uniquely restores activity among tested basic amino acids and lysine analogs [2].

Application
Selection Property
Validation Focus
LysRS isoform discrimination studies
Isoform-selectivity assay context
Growth inhibition endpoint review
Antibiotic-free transgenic plant selection
DHPS-based selection sensitivity
Non-antibiotic selection endpoint
Collagen biosynthesis and fibrosis models
Lysyl-tRNA competition context
Collagen conformational stability endpoint
Active site reconstitution in enzyme engineering
Lysine-analog functional rescue
Catalytic activity restoration endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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